Enzymatic Potency (Ki): LSD1-IN-22 Demonstrates Moderate Sub-100 nM Affinity Relative to Clinical-Grade LSD1 Inhibitors
LSD1-IN-22 exhibits an enzymatic inhibition constant (Ki) of 98 nM against purified LSD1 . While this value confirms potent target engagement, it is significantly higher (less potent) than the sub-nanomolar affinity of the reversible clinical candidate CC-90011 (IC50 = 0.25 nM) and the irreversible clinical inhibitor ORY-1001 (IC50 = 18 nM) . LSD1-IN-22 is approximately 5-fold less potent than ORY-1001 and over 300-fold less potent than CC-90011. Conversely, it is considerably more potent than the early-generation tool compound S2101 (Ki = 610 nM) and tranylcypromine (TCP) itself (IC50 = 184 µM, Ki = 100 µM) . This places LSD1-IN-22 in an intermediate potency bracket within the TCP-derived inhibitor landscape—suitable for cellular studies requiring moderate target coverage but not for ultra-high potency applications.
| Evidence Dimension | LSD1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | CC-90011 (IC50: 0.25 nM); ORY-1001 (IC50: 18 nM); S2101 (Ki: 610 nM); TCP (Ki: 100 µM) |
| Quantified Difference | 5.4-fold less potent than ORY-1001; 392-fold less potent than CC-90011; 6.2-fold more potent than S2101; 1020-fold more potent than TCP |
| Conditions | Purified recombinant LSD1 enzyme, in vitro biochemical assay (conditions not fully specified in vendor datasheet) |
Why This Matters
Potency dictates effective working concentration ranges and influences experimental design for dose-response studies; this compound occupies a specific potency niche that may avoid the extreme cellular sensitivity sometimes observed with picomolar inhibitors.
